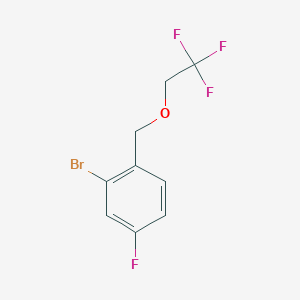
2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene
Vue d'ensemble
Description
“2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene” is a chemical compound with the molecular weight of 273.02 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H5BrF4O/c9-6-2-1-5(3-7(6)10)14-4-8(11,12)13/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Radiosynthesis Applications
"2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene" and its analogues have been explored for their potential as bifunctional labelling agents in radiosynthesis. For instance, the preparation of 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue and the synthesis of o-, m- or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes through nucleophilic substitution reactions with [18F]fluoride highlight its relevance in developing new probes for positron emission tomography (PET) imaging (Namolingam et al., 2001).
Coordination Chemistry
The compound's derivatives have been instrumental in the coordination chemistry of fluorocarbons, leading to the creation of novel fluorocryptands and their metal ion complexes. This includes the synthesis of difluoro-m-cyclophane-based fluorocryptands and their interactions with Group I and II metal ions, which are critical for understanding the coordination capabilities of fluorinated compounds (Plenio et al., 1997).
Organometallic Synthesis
The versatility of "this compound" extends to organometallic chemistry, where it serves as a starting material for the synthesis of organometallic compounds. The selective preparation of 1-Bromo-3,5-bis(trifluoromethyl)benzene and its subsequent use in creating various synthetically useful reactions through phenylmagnesium, -lithium, and -copper intermediates showcases its importance in expanding the toolkit for organometallic synthesis (Porwisiak et al., 1996).
Fluorescent Materials
Further research into the compound's derivatives has led to the development of new fluorescent materials. For example, the synthesis of solid-state emissive, water-soluble, solvent-, and pH-independent green fluorophores with large Stokes shifts demonstrates the compound's potential in creating advanced materials for imaging and sensor applications (Beppu et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-4-fluoro-1-(2,2,2-trifluoroethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c10-8-3-7(11)2-1-6(8)4-15-5-9(12,13)14/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXJPKSXYIPTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527138.png)


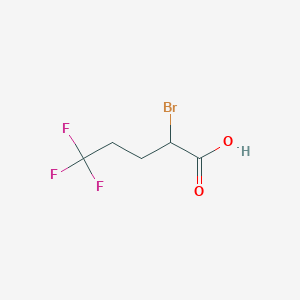
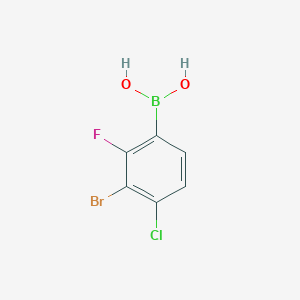
![2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid](/img/structure/B1527145.png)
![4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527146.png)
![4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B1527149.png)
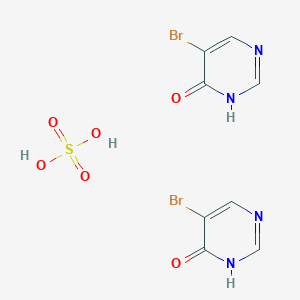
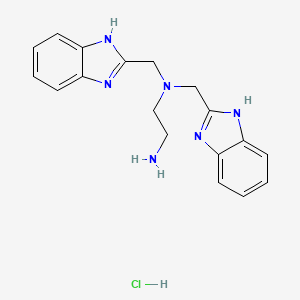
![1-Azaspiro[4.4]non-7-ene hydrochloride](/img/structure/B1527154.png)

